Acetylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetylcarbamic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c1-2(5)4-3(6)7/h1H3,(H,4,5)(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNSHVJSFPXZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595284 | |
| Record name | Acetylcarbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75263-37-5 | |
| Record name | Acetylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075263375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcarbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31FOP016QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for N Acetylcarbamate and Its Analogs
Direct N-Acylation Approaches to Carbamates
Direct N-acylation offers a straightforward route to introduce acyl groups onto the carbamate (B1207046) nitrogen. This section explores both uncatalyzed/acid-catalyzed methods and the application of heterogeneous catalysis.
Uncatalyzed and Acid-Catalyzed N-Acetylation Strategies
The direct acetylation of carbamates, particularly with acetic anhydride (B1165640), can be achieved under various conditions. While uncatalyzed reactions are possible, they often require elevated temperatures or prolonged reaction times. Acid catalysis, or the use of solid acid catalysts, significantly enhances reaction rates and yields. For instance, the N-acetylation of methyl carbamate using acetic anhydride in the presence of Amberlyst 15, a solid acid catalyst, efficiently yields methyl N-acetylcarbamate jst.go.jp. This method benefits from mild reaction conditions and easy separation of the catalyst.
Carbon Dioxide Fixation and Carbamate Synthesis
The utilization of carbon dioxide (CO₂) as a C1 building block for carbamate synthesis is an environmentally attractive strategy, circumventing the use of highly toxic reagents like phosgene (B1210022). This approach leverages catalytic systems to facilitate the incorporation of CO₂ into organic molecules.
Numerous catalytic systems have been developed to promote the reaction between CO₂ and amines, often in conjunction with alcohols or other reagents, to form carbamates. These systems range from metal-based catalysts to metal-free organic catalysts and heterogeneous materials.
Metal-Based Catalysts : Transition metal complexes, such as those involving copper (Cu), zinc (Zn), and palladium (Pd), have demonstrated efficacy. For example, zinc-based catalysts, including polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, have been employed for CO₂ fixation to synthesize carbamates under mild conditions nih.gov. Cerium oxide (CeO₂) has also been reported as an efficient heterogeneous catalyst for the one-pot synthesis of carbamates from amines, CO₂, and alcohols, achieving high yields rsc.org. Titanium phosphate (B84403) has been utilized for the conversion of epoxides and amines to carbonates and carbamates, respectively nih.gov.
Metal-Free Catalysts and Organic Additives : Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can act as additives or catalysts in CO₂ fixation reactions, promoting carbamate formation nih.govorganic-chemistry.org. Protic ionic liquids derived from superbases, such as [DBUH][OAc], have also shown promise as catalysts for direct carbamate synthesis from amines, CO₂, and silicate (B1173343) esters, achieving high yields under moderate pressure and temperature researchgate.net. Metal-organic frameworks (MOFs) like CuCe-CNA-300 have also emerged as efficient, noble metal-free catalysts for CO₂ incorporation into carbamates chinesechemsoc.org.
Heterogeneous Catalysts : Beyond metal oxides, other heterogeneous catalysts, including Zn-loaded covalent organic frameworks (COFs), have been developed for efficient carbamate formation from CO₂ and amines with high yields and selectivity rsc.org.
Table 2.2.1: Catalytic Systems for CO₂ Fixation in Carbamate Synthesis
| Catalyst System | Substrates | CO₂ Pressure | Temperature (°C) | Yield (%) | References |
| Zn-based catalysts (e.g., graphene oxide-Zn) | Amines, CO₂ | Low | Low | 45-92 | nih.gov |
| CeO₂ | Amines, CO₂, Alcohols | Not specified | Not specified | 92 | rsc.org |
| [DBUH][OAc] (Protic Ionic Liquid) | Amines, CO₂, Silicate esters | 5 MPa | 150 | up to 96 | researchgate.net |
| CuCe-CNA-300 (MOF) | Propargyl alcohols, Secondary amines, CO₂ | 3 bar | 70 | 98 | chinesechemsoc.org |
| Zn(ii)@TFP-DAQ COF | Amines, CO₂ | Not specified | Mild | up to 97 | rsc.org |
| Cs₂CO₃ / TBAI | Amines, CO₂, Halides | Not specified | Mild | Good | organic-chemistry.org |
The cycloaddition of CO₂ with propargylic alcohols and amines represents a significant pathway to cyclic carbamates, such as oxazolidinones, and related acyclic carbamate derivatives. These reactions often involve metal catalysts or specific organic promoters.
Ruthenium(II), iron complexes, lanthanide chlorides, and copper(I) complexes have been employed to catalyze the reaction of propargyl alcohols, secondary amines, and CO₂ to yield β-oxopropylcarbamates rsc.org. More recently, metal-free catalysts, including guanidines, have also shown effectiveness nih.gov. The use of propargylic amines in cycloaddition reactions with CO₂ has been facilitated by silver nitrate (B79036) with DBU as a base, yielding cyclic carbamates mdpi.com. Metal-organic frameworks, such as CuCe-CNA-300, have also been successfully applied to the three-component reaction of propargyl alcohols, secondary amines, and CO₂ to form β-oxopropylcarbamates with high yields chinesechemsoc.org. Palladium catalysts have also been explored for the carboxylative cyclization of propargylic substrates mdpi.com.
Table 2.2.2: Cycloaddition Reactions of Propargylic Substrates with CO₂
| Catalyst System | Substrates | CO₂ Pressure | Temperature (°C) | Product Type | Yield (%) | References |
| Ru(II), Fe, LnCl₃, Cu(I) complexes | Propargyl alcohols, Secondary amines, CO₂ | Not specified | Not specified | β-oxopropylcarbamates | up to 82 | rsc.org |
| Ag₂O/PPh₃ or other Ag catalysts | Propargylic alcohols, Ammonium (B1175870) carbamate | Not specified | Mild | Cyclic carbonates/carbamates | High | nih.govmdpi.com |
| CuCe-CNA-300 (MOF) | Propargyl alcohols, Secondary amines, CO₂ | 3 bar | 70 | β-oxopropylcarbamates | 98 | chinesechemsoc.org |
| Silver acetate (B1210297)/DavePhos complex | Propargylic alcohol, CO₂ | 20 bar | RT | Cyclic carbonates | Not specified | mdpi.com |
Catalytic Systems for Efficient CO2 Incorporation
Transcarbamoylation and Related Carbamoylation Processes
Transcarbamoylation involves the transfer of a carbamoyl (B1232498) group from one molecule to another, often used to synthesize carbamates from alcohols and amines. This process typically requires catalysts to facilitate the reaction.
Tin catalysts, such as dibutyltin (B87310) maleate, have proven effective in catalyzing the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene (B28343) at 90 °C, yielding the corresponding carbamates in good to excellent yields researchgate.netthieme-connect.comorganic-chemistry.orgthieme-connect.de. This method is noted for its mild conditions, broad functional-group tolerance, and experimental simplicity. Other metal catalysts like titanium(IV) isopropoxide, lanthanum(III) salts, zinc acetate, and bismuth triflate have also been reported for transcarbamoylation reactions acs.org.
Carbamoylation of amines can also be achieved using reagents like dimethyl carbonate (DMC) over solid catalysts in a flow system, providing a phosgene-free route to carbamates core.ac.uk. Additionally, carbamoylation can be performed using carbamoylimidazolium salts, which react with alcohols to form carbamates efficiently organic-chemistry.org.
Table 2.3: Transcarbamoylation and Carbamoylation Reactions
| Catalyst/Reagent | Reactants | Conditions | Product Type | Yield (%) | References |
| Dibutyltin maleate | Alcohols, Phenyl carbamate | Toluene, 90 °C | Carbamates | >90 | researchgate.netthieme-connect.comorganic-chemistry.orgthieme-connect.de |
| Solid catalysts (e.g., Fe₂O₃/SiO₂) | Amines, Dimethyl carbonate (DMC) | Flow system, 150 °C | Carbamates | ~70 | core.ac.uk |
| Carbamoylimidazolium salts | Alcohols | Not specified | Carbamates | High | organic-chemistry.org |
| Indium triflate | Alcohols, Urea | Not specified | Carbamates | Good to excellent | organic-chemistry.org |
Heterogeneous Catalysis in N-Acylcarbamate Formation
Heterogeneous catalysis offers advantages in terms of catalyst recovery and reusability, making it attractive for industrial applications. Silica (B1680970) sulfuric acid (SSA) has emerged as a versatile and efficient heterogeneous catalyst for various organic transformations, including the synthesis of N-acyl carbamates.
SSA catalyzes the reaction of carbamates with anhydrides under solvent-free conditions at room temperature, yielding N-acyl carbamates with high yields and purity ajol.info. This method aligns with green chemistry principles due to its mild conditions, solvent avoidance, and catalyst recyclability. Similarly, silica-supported perchloric acid, often used in conjunction with silica sulfuric acid, has been employed for the synthesis of N-acyl carbamates and oxazolidinones from carbamates and anhydrides researchgate.net. Other heterogeneous catalysts, such as natural phosphates and heteropolyacids, are also being explored for carbamate synthesis, contributing to the development of more sustainable synthetic routes rsc.orgrsc.orggoogle.comnih.govontosight.ai.
Table 2.1.2: Heterogeneous Catalysis in N-Acylcarbamate Synthesis
| Catalyst | Reactants | Conditions | Product Type | Yield (%) | References |
| Silica Sulfuric Acid (SSA) | Carbamates, Anhydrides | Room temperature, Solvent-free | N-acyl carbamates | High | ajol.info |
| HClO₄-SiO₂ (with SSA) | Carbamates, Anhydrides | Room temperature, Solvent-free | N-acyl carbamates | High | researchgate.net |
| Silica Sulfuric Acid (SSA) | Alcohols | Room temperature, Solvent-free | Primary carbamates | High | arkat-usa.org |
| Zn/Al/Pb Mixed Oxides | Aniline, Dimethyl carbonate (DMC) | Not specified | Methyl N-phenyl carbamate | ~100 | nih.govacs.org |
| Heterogeneous CeO₂ | Amines, CO₂, Alcohols | Not specified | Carbamates | 92 | rsc.org |
Compound List
Acetylcarbamate
N-Acetylcarbamate
Ethyl N-Acetylcarbamate (CAS 2597-54-8)
Methyl N-acetylcarbamate
Carbamates (general class)
Propargyl alcohol
Propargylic amines
Amines (primary, secondary, aromatic)
Alcohols (primary, secondary)
Acetic anhydride
Carbon dioxide (CO₂)
Phenyl carbamate
Dimethyl carbonate (DMC)
Silica sulfuric acid (SSA)
Amberlyst 15
Zinc-based catalysts
Cerium oxide (CeO₂)
Titanium phosphate
Copper catalysts (Cu(I), Cu-based)
Ruthenium catalysts (Ru(II))
Iron catalysts (Fe complexes)
Lanthanide chlorides
Silver catalysts (Ag salts, Ag complexes)
Palladium catalysts (Pd)
Tin catalysts (e.g., Dibutyltin maleate)
Ionic Liquids (ILs)
Metal-Organic Frameworks (MOFs)
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
p-toluenesulfonyl chloride (TsCl)
Ammonium carbamate
Carbamoyl chlorides
Chloroformates
Isocyanates
Ureas
Cyclic carbonates
Oxazolidinones
β-oxopropylcarbamates
N-acyl carbamates
N-acyl oxazolidinones
N-methylated amines
N-formylation
Amides
Tricarboalkoxyamines
Ammonium bicarbonate
Ammonium carbonate
Carbamic acid
Carbamic acid ethyl ester
Carbamic acid, acetyl-, 1,1-dimethylethyl ester
tert-Butyl this compound
Elucidating Reaction Mechanisms and Reactivity Profiles
Nucleophilic Substitution Reactions and Mechanistic Pathways (e.g., SN2)
The acetylcarbamate moiety, as part of the broader N-acylcarbamate class, participates in various nucleophilic substitution reactions. The reactivity of this functional group is influenced by the electronic nature of the acyl and carbamate (B1207046) components. The N-acetyl group acts as an electron-withdrawing group, which can activate the carbonyl carbon of the carbamate for nucleophilic attack.
Research into N-acylcarbamates demonstrates their utility as precursors in substitution reactions. For instance, benzyl (B1604629) this compound potassium salt (BENAC-K) has been developed as a nucleophilic N-acetamide equivalent. sci-hub.ru In this context, the this compound derivative acts as the nucleophile, displacing a leaving group (such as a halide) on an alkyl substrate. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon, leading to the formation of a new C-N bond and displacement of the leaving group in a single, concerted step. sci-hub.ruwikipedia.org The rate of this second-order reaction is dependent on the concentrations of both the nucleophile (the this compound salt) and the alkyl halide substrate. masterorganicchemistry.comyoutube.com
The SN2 mechanism is characterized by a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. wikipedia.orgmasterorganicchemistry.com This leads to a predictable stereochemical outcome known as the Walden inversion, where the configuration of a chiral center is inverted during the reaction. masterorganicchemistry.combyjus.comlibretexts.org The efficiency of SN2 reactions involving acetylcarbamates is sensitive to steric hindrance at the reaction center of the substrate; unhindered methyl and primary alkyl halides react most readily, while sterically hindered secondary and tertiary substrates react very slowly or not at all. masterorganicchemistry.comyoutube.com
Furthermore, N-acylcarbamates can undergo substitution at the acyl carbon. Studies on the hydrolysis of N-benzoylcarbamates suggest a mechanism involving the formation of an isocyanate intermediate, which is then attacked by a nucleophile. karger.com This indicates that under certain conditions, the carbamate can act as a leaving group itself. The specific pathway, whether a direct substitution (like a bimolecular acyl substitution, BAc2) or an elimination-addition mechanism, is influenced by factors such as pH and solvent. karger.com
Table 1: Nucleophilic Substitution Reactions Involving this compound Derivatives
| Reaction Type | Role of this compound | Substrate Example | Mechanism | Key Feature |
|---|---|---|---|---|
| N-Alkylation | Nucleophile | Alkyl Halides | SN2 | Inversion of stereochemistry at the alkyl center. masterorganicchemistry.combyjus.com |
| Hydrolysis | Substrate | Water/Hydroxide | Elimination-Addition | Proceeds via an isocyanate intermediate at high pH. karger.com |
| Hydrogenolysis | Substrate | H₂ with Ru catalyst | Reductive Cleavage | Selective cleavage of the N-acyl bond to yield a carbamate. kyushu-u.ac.jp |
Stereochemical Control and Regioselectivity in Carbamate Reactions
Controlling stereochemistry and regioselectivity is a critical aspect of reactions involving the this compound group, particularly in the synthesis of complex molecules like carbohydrates and heterocycles. nih.govvanderbilt.edu The stereochemical outcome of a reaction is often dictated by the mechanism. As discussed, reactions proceeding via an SN2 pathway exhibit a complete inversion of configuration at the electrophilic carbon center. byjus.comlibretexts.org This predictable outcome is a powerful tool in asymmetric synthesis.
In contrast, reactions proceeding through a planar intermediate, such as an N-acyliminium ion, may result in low diastereoselectivity. nih.gov For example, the reduction of acyclic N-acylcarbamates to N-acylhemiaminals, followed by Lewis acid-mediated intramolecular cyclization, has been shown to produce heterocyclic compounds with little stereochemical preference. nih.gov
Regioselectivity refers to the preference for a reaction to occur at one position over another. In molecules with multiple reactive sites, directing a reaction to the desired location is a significant challenge. mdpi.com For N-acylcarbamates, a key regioselective transformation is the selective cleavage of either the N-acyl bond or the carbamate ester bond. Research has shown that N-acylcarbamates can be selectively hydrogenolyzed at the N–acyl side, leaving the carbamate group intact. kyushu-u.ac.jp This provides the corresponding carbamate and a primary alcohol, demonstrating high regioselectivity in the reduction. kyushu-u.ac.jp
In glycosylation reactions, the presence and nature of a participating group at the C2 position of a glycosyl donor profoundly influences stereoselectivity at the anomeric center (C1). semanticscholar.orgnih.gov An N-acetyl group can participate in the reaction to form an intermediate oxazolinium ion, which directs the incoming nucleophile (glycosyl acceptor) to attack from the opposite face, leading to the formation of a 1,2-trans-glycosidic linkage. However, under conditions where this neighboring group participation does not occur, a mixture of anomers can be expected. researchgate.net
Table 2: Factors Influencing Selectivity in this compound Reactions
| Selectivity Type | Influencing Factor | Mechanism/Intermediate | Outcome | Source |
|---|---|---|---|---|
| Stereoselectivity | SN2 Pathway | Backside Attack | Inversion of configuration | byjus.comlibretexts.org |
| N-Acyliminium Ion | Planar Intermediate | Low diastereoselectivity | nih.gov | |
| Neighboring Group Participation | Oxazolinium Ion | 1,2-trans product | nih.govresearchgate.net | |
| Regioselectivity | Hydrogenolysis Catalyst | Ruthenium Complex | Cleavage of N-acyl bond over carbamate bond | kyushu-u.ac.jp |
| Ring Opening of Cyclic Carbamates | α-alkylidene substitution | Preferential C-O bond cleavage | mdpi.com |
Intramolecular Rearrangements and Acyl Migration Phenomena
Acetylcarbamates and related N-acylated compounds can undergo intramolecular rearrangements, most notably acyl migration. This phenomenon involves the transfer of an acyl group, such as the acetyl group, from one atom to another within the same molecule, typically between adjacent hydroxyl and amino groups. researchgate.netnih.gov
Acyl migration is a well-documented process in carbohydrate and lipid chemistry and is often observed during synthetic manipulations, such as protection and deprotection steps. researchgate.netuzh.ch The reaction is believed to proceed through a cyclic tetrahedral intermediate. nih.gov For instance, in the reaction of benzyl this compound potassium salt with 3-bromo-1-propanol, an acetyl-migrated product was observed, indicating the transfer of the acetyl group from the nitrogen to the oxygen of the propanol. sci-hub.ru This suggests that under certain conditions, the acetyl group of an N-alkylacetamide derivative can migrate to a nearby hydroxyl group.
This process is generally catalyzed by either acid or base. uzh.ch The rate of migration is influenced by several factors, including the structure of the molecule, the solvent, and the pH of the reaction medium. researchgate.netuzh.ch Studies on lysophospholipids have shown that acyl migration is a first-order reaction with respect to both the substrate and the acid or base catalyst, consistent with an intramolecular mechanism. uzh.ch
In the context of bacterial lipoprotein synthesis, an enzyme named Lit (lipoprotein intramolecular transacylase) has been shown to catalyze the intramolecular transfer of an sn-2 ester-linked acyl chain to the α-amino terminus of a cysteine residue. nih.gov This enzyme-catalyzed reaction proceeds without a covalent enzyme intermediate, instead promoting direct nucleophilic attack by the substrate's amino group on the ester to form a cyclic intermediate that collapses to the N-acylated product. nih.gov While this is a biological example, it highlights the inherent chemical possibility of such intramolecular acyl transfers, a reactivity profile relevant to acetylcarbamates.
Selective Deprotection Strategies for N-Acetylated Functionalities
In organic synthesis, particularly in the chemistry of complex biomolecules like aminosugars and nucleosides, the N-acetyl group is a common protecting group for amines. d-nb.infonih.gov However, its chemical stability often requires harsh conditions (strong acids or bases) for removal, which can compromise other sensitive functional groups in the molecule, such as esters and carbamates. d-nb.infonih.gov Therefore, developing mild and chemoselective methods for N-deacetylation is crucial.
Strategies have been developed to selectively remove an N-acetyl group in the presence of a carbamate functionality. One approach involves the electrophilic activation of the amide bond of the N-acetyl group. d-nb.info For example, Schwartz's reagent (Cp₂ZrHCl) has been shown to be effective for the mild and selective N-deacetylation of protected purine (B94841) and pyrimidine (B1678525) nucleosides. nih.gov This method is compatible with many common protecting groups used in nucleoside chemistry, including those that are base-labile. nih.govresearchgate.net
Another protocol involves activating the amide with reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) or a combination of triphenylphosphine (B44618) and chlorine, followed by cleavage. d-nb.info More recent one-pot protocols allow for the selective deprotection of the N-acetyl group and subsequent functionalization of the resulting free amine to form new amides or carbamates, all while leaving existing carbamate groups untouched. d-nb.info
The selective hydrolysis of acetyl groups can also be achieved using enzymatic or organometallic catalysts under mild conditions. Dibutyltin (B87310) oxide, for example, has been used for the selective deacetylation of steroids, where acetyl groups with lower steric hindrance are cleaved preferentially. nih.gov Lipases have also been employed for the O-selective deacetylation of per-acetylated biomolecules in aqueous media. researchgate.net These methods underscore the ability to target the N-acetyl group for removal while preserving the integrity of a nearby this compound or other functional groups.
Table 3: Reagents for Selective N-Deacetylation in the Presence of Carbamates
| Reagent/System | Substrate Class | Conditions | Key Advantage | Source |
|---|---|---|---|---|
| Schwartz's Reagent (Cp₂ZrHCl) | Protected Nucleosides | Mild | Compatible with base-labile protecting groups | nih.govresearchgate.net |
| Triethyloxonium tetrafluoroborate | Aminosugars | Mild | Electrophilic activation of the amide | d-nb.info |
| Dibutyltin Oxide (DBTO) | Steroids, Diterpenes | Methanol (B129727) | Selectivity based on steric hindrance | nih.gov |
| Amano Lipase A | Per-acetylated biomolecules | Aqueous media, pH 5-7 | O-selective deacetylation | researchgate.net |
Condensation Reaction Mechanisms in Beta-Aminoacrylate Formation
Beta-aminoacrylates are versatile building blocks in organic synthesis. Their formation often involves a condensation reaction, specifically a conjugate addition of an amine to an activated alkyne, such as an alkynoate. nih.gov The this compound functional group, containing a potentially nucleophilic nitrogen, can participate in related condensation-type reactions.
A water-compatible, click-like polymerization has been developed between secondary amines and alkynoates to form β-aminoacrylate hydrogels. nih.gov This reaction proceeds upon simple mixing of the precursor solutions without the need for catalysts or initiators. The mechanism involves the nucleophilic attack of the amine onto one of the sp-hybridized carbons of the alkynoate, followed by proton transfer to yield the stable enamine (β-aminoacrylate) product.
While direct studies on this compound itself in this specific reaction are limited, the underlying principle of amine nucleophilicity is relevant. The nitrogen atom of a carbamate is generally less nucleophilic than that of a free amine due to the delocalization of its lone pair into the adjacent carbonyl group. However, N-acylcarbamates can be converted into reactive intermediates that then participate in condensation reactions. For example, the reaction of α-(triphenylphosphoranylidene)-benzylphenylketene with diethyl azodicarboxylate leads to the formation of a polysubstituted N-acyl carbamate, demonstrating the ability of carbamate-related structures to engage in complex addition and condensation pathways. scielo.br
Furthermore, compounds such as ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate feature a β-aminoacrylate-like structure (specifically, a vinylogous urea). vulcanchem.com The synthesis of such molecules highlights the condensation of an amine (morpholinoamine) with a reactive carbonyl compound (an this compound derivative containing a keto-enol system), showcasing the types of condensation mechanisms this class of compounds can undergo. vulcanchem.com
Studies on Anomeric Reactivity and Selectivity
In carbohydrate chemistry, the anomeric carbon (C1) is a key stereocenter, and controlling its configuration during glycosylation reactions is of paramount importance. semanticscholar.orgresearchgate.net The reactivity of the glycosyl donor and the stereoselectivity of the glycosylation are significantly influenced by the nature of the protecting groups on the sugar ring, including any substituent at the C2 position. nih.govresearchgate.net
An N-acetyl group at C2 is well-known to influence the stereochemical outcome of glycosylation through neighboring group participation. researchgate.net When a glycosyl donor with a C2-N-acetyl group is activated, the amide oxygen can attack the anomeric center intramolecularly to form a rigid bicyclic oxazolinium ion intermediate. Subsequent attack by the glycosyl acceptor occurs from the face opposite to this bulky intermediate, leading almost exclusively to the formation of the 1,2-trans-glycoside. nih.govresearchgate.net This is a reliable method for achieving high stereoselectivity.
However, studies have shown that under certain conditions, a C2-NHAc group may not lead to complete stereoselectivity, suggesting that the formation of the oxazoline (B21484) intermediate is not always guaranteed. researchgate.net The reactivity and selectivity are part of a continuum between SN1-like and SN2-like pathways at the anomeric center. universiteitleiden.nl Less reactive nucleophiles (acceptors) tend to favor an SN1-like pathway, where a dissociated oxocarbenium ion intermediate is formed, potentially leading to a mixture of anomers. More reactive nucleophiles can react via an SN2-like pathway, attacking the anomeric carbon directly, which can also influence the stereochemical outcome. universiteitleiden.nl
The electronic properties of the protecting groups are also critical. Electron-donating groups on the glycosyl donor generally increase its reactivity, while electron-withdrawing groups decrease it. universiteitleiden.nl The N-acetylcarbamate group, being electron-withdrawing, would be expected to decrease the reactivity of a glycosyl donor compared to, for example, a simple N-acetyl group, potentially altering the balance between different reaction pathways and thus affecting the anomeric selectivity. nih.gov
Table 4: Influence of C2-Substituents on Anomeric Selectivity
| C2-Substituent | Intermediate/Mechanism | Predominant Product | Controlling Factor | Source |
|---|---|---|---|---|
| N-Acetyl (NHAc) | Bicyclic Oxazolinium Ion | 1,2-trans | Neighboring Group Participation | nih.govresearchgate.net |
| N-Acetyl (NHAc) | SN1/SN2-like continuum | α or β mixture | Reactivity of donor and acceptor | universiteitleiden.nl |
| N-Phthalimido (NPhth) | Non-participating | α or β mixture | Steric hindrance, solvent effects | semanticscholar.org |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and environment of atoms within a molecule. For Ethyl N-acetylcarbamate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for structural confirmation.
In ¹H NMR spectroscopy, the distinct proton environments in Ethyl N-acetylcarbamate give rise to characteristic signals. The acetyl methyl protons (CH₃CO-) typically appear as a singlet around δ 2.08 ppm. The ethyl ester group (–O-C₂H₅) exhibits a triplet for the terminal methyl protons (CH₃) at approximately δ 1.28 ppm and a quartet for the methylene (B1212753) protons (CH₂) at around δ 4.25 ppm, reflecting their coupling with adjacent protons. The amide proton (NH) is often observed as a broad singlet, with its chemical shift being sensitive to hydrogen bonding and solvent effects, typically appearing in the range of δ 7.00–8.00 ppm.
Carbon-13 NMR spectroscopy complements this by revealing the carbon skeleton. The carbonyl carbons of the acetyl group and the carbamate (B1207046) linkage are highly deshielded, resonating at approximately δ 169.5 ppm and δ 155.5 ppm, respectively. The methylene carbon of the ethyl ester appears around δ 61.0 ppm, while the terminal methyl carbon of the ethyl group resonates at approximately δ 14.0 ppm. The acetyl methyl carbon is observed near δ 20.5 ppm.
Table 4.1: ¹H and ¹³C NMR Chemical Shifts for Ethyl N-acetylcarbamate
| Proton/Carbon Assignment | Chemical Shift (δ ppm) | Multiplicity (¹H NMR) | Integration (¹H NMR) |
| CH₃ (acetyl) | 2.08 | singlet | 3H |
| CH₃ (ethyl ester) | 1.28 | triplet | 3H |
| CH₂ (ethyl ester) | 4.25 | quartet | 2H |
| NH | 7.00–8.00 | broad singlet | 1H |
| Carbon Assignments | |||
| CH₃CO (acetyl) | 20.5 | N/A | N/A |
| CH₃ (ethyl ester) | 14.0 | N/A | N/A |
| OCH₂ (ethyl ester) | 61.0 | N/A | N/A |
| C=O (carbamate) | 155.5 | N/A | N/A |
| C=O (acetyl) | 169.5 | N/A | N/A |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.
X-ray Crystallography for Solid-State Structural Elucidation
Hydrogen bonding plays a crucial role in the solid-state architecture of Ethyl N-acetylcarbamate. The amide N-H group acts as a hydrogen bond donor, typically forming bonds with the carbonyl oxygen atoms of adjacent molecules. These interactions lead to the formation of extended chains or networks within the crystal lattice. Detailed crystallographic analysis allows for the precise measurement of hydrogen bond distances (N···O) and angles (N-H···O), providing quantitative data on the strength and geometry of these interactions. Such data is vital for understanding the physical properties of the crystalline solid.
Advanced crystallographic refinement techniques, such as the use of transferred multipolar atom models (e.g., the Hansen-Coppens formalism), go beyond the standard spherical atom approximation to provide a more accurate description of the electron density distribution within the crystal. These models allow for the explicit representation of atomic deformation, including lone pairs and bonding electron density, leading to a more precise determination of bond lengths, bond angles, and the nature of chemical bonding. Applying these models to Ethyl N-acetylcarbamate can reveal subtle details about the electronic structure and the distribution of charge, particularly around the polar functional groups like the carbonyls and the amide linkage.
Quantification of Hydrogen Bonding Networks
Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for identifying the characteristic functional groups present in a molecule by detecting the absorption or scattering of infrared radiation corresponding to molecular vibrations.
In the FTIR spectrum of Ethyl N-acetylcarbamate, several key absorption bands are observed. The stretching vibration of the N-H bond typically appears as a medium to strong band in the region of 3200–3300 cm⁻¹, often broadened due to hydrogen bonding. The carbonyl groups exhibit distinct stretching frequencies: the carbamate carbonyl (–NH–CO–O–) typically absorbs at higher wavenumbers, around 1720–1730 cm⁻¹, while the acetyl carbonyl (CH₃–CO–NH–) absorbs at a slightly lower wavenumber, around 1670–1680 cm⁻¹. Other characteristic bands include C-H stretching vibrations from the ethyl and acetyl methyl groups in the 2850–3000 cm⁻¹ region, C-N stretching vibrations around 1250–1300 cm⁻¹, and C-O stretching vibrations of the ester linkage between 1050–1150 cm⁻¹. Raman spectroscopy provides complementary information, often showing stronger signals for symmetric vibrations and non-polar bonds, thus reinforcing the assignments made from FTIR data.
Table 4.3: Characteristic FTIR Absorption Bands for Ethyl N-acetylcarbamate
| Functional Group / Vibration | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200–3300 | Medium-Strong (Broad) |
| C-H Stretch (aliphatic) | 2850–3000 | Medium |
| C=O Stretch (carbamate) | 1720–1730 | Strong |
| C=O Stretch (acetyl) | 1670–1680 | Strong |
| C-N Stretch | 1250–1300 | Medium |
| C-O Stretch (ester) | 1050–1150 | Medium |
Electronic Absorption and Circular Dichroism Spectroscopy (UV-Vis, MCD)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, probes the electronic transitions within a molecule, providing information about chromophores and conjugated systems. Ethyl N-acetylcarbamate, possessing carbonyl groups, exhibits characteristic electronic transitions in the UV region. The n→π* transitions associated with the non-bonding electrons on the oxygen atoms of the carbonyl groups typically occur at longer wavelengths (around 280–300 nm) and are of lower intensity. The π→π* transitions, involving the delocalized π electrons within the carbonyl systems, are generally observed at shorter wavelengths (around 200–220 nm) and are more intense.
Magnetic Circular Dichroism (MCD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for studying electronic transitions that are otherwise weak or obscured in standard UV-Vis spectra, and it is highly sensitive to the electronic environment and symmetry of molecules. However, Ethyl N-acetylcarbamate is an achiral molecule, and its electronic transitions are relatively simple. Therefore, MCD spectroscopy is generally not a primary characterization tool for this specific compound, and specific MCD data for Ethyl N-acetylcarbamate is not commonly reported in standard literature.
Table 4.4: UV-Vis Absorption Maxima for Ethyl N-acetylcarbamate
| Transition Type | Wavelength (nm) | Molar Absorptivity (ε) |
| n→π* (C=O) | 280–300 | Low |
| π→π* (C=O) | 200–220 | High |
Note: Molar absorptivity values are qualitative; precise quantitative data would require specific experimental conditions.
Quantitative Assessment of Absorption Properties and Spectral Deconvolution
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for assessing the absorption properties of molecules. It measures the absorption of ultraviolet and visible light as a function of wavelength, providing information about the electronic transitions within the molecule, particularly those involving π-electron systems and heteroatoms with non-bonding valence electrons (chromophores) mpg.deijprajournal.comlibretexts.org. For N-Acetylethylcarbamate, UV-Vis spectroscopy would reveal characteristic absorption bands related to the carbamate and acetyl functional groups.
The Beer-Lambert Law () is central to quantitative UV-Vis analysis, where absorbance () is directly proportional to the molar absorptivity (), concentration (), and path length () of the sample libretexts.orgbioglobax.com. By measuring the absorbance at a specific wavelength where the compound exhibits maximum absorption (), and knowing its molar absorptivity and the path length of the cuvette, the concentration of N-Acetylethylcarbamate in a solution can be accurately determined.
Spectral deconvolution techniques are employed when spectra exhibit overlapping peaks, which can arise from multiple chromophores or complex electronic transitions. Deconvolution aims to resolve these overlapping bands into their individual components, allowing for the quantitative analysis of each component mpg.de. This process often involves fitting the observed spectrum with theoretical peak shapes, such as Gaussian or Lorentzian functions, to determine the parameters of each individual absorption band.
Advanced Mathematical Tools for Spectral Analysis (Derivative Analysis, Gaussian Fitting)
Derivative Spectroscopy : Derivative spectroscopy involves applying mathematical differentiation to absorbance spectra. The first derivative () can eliminate baseline shifts and improve the resolution of overlapping peaks by highlighting changes in spectral slope pion-inc.comscholarsresearchlibrary.comwhoi.edu. Higher-order derivatives (second, third, fourth) further enhance peak resolution and can reveal subtle spectral features not apparent in the original spectrum. For N-Acetylethylcarbamate, derivative analysis could help resolve closely spaced absorption bands associated with its functional groups, leading to more precise peak identification and quantification, especially in complex mixtures pion-inc.comscholarsresearchlibrary.com.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is indispensable for determining the molecular weight and elucidating the structural fragments of a compound libretexts.orgspectroscopyonline.comlibretexts.org. Electron ionization (EI) is a common ionization technique where a molecule is bombarded with electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern, which is the set of fragment ions produced, provides a unique "fingerprint" of the molecule's structure libretexts.orgspectroscopyonline.comlibretexts.org.
For N-Acetylethylcarbamate, MS analysis would first aim to detect the molecular ion, which corresponds to the intact molecule minus one electron. The mass-to-charge ratio () of this ion directly provides the molecular weight. Subsequent fragmentation would occur through various mechanisms, such as alpha-cleavage (cleavage adjacent to a carbonyl group), McLafferty rearrangement, and bond scissions, yielding smaller characteristic ions libretexts.orgspectroscopyonline.comlibretexts.org. For example, the acetyl group might lead to specific acylium ions, while the ethyl carbamate portion could fragment in ways characteristic of esters and amines. Analyzing these fragmentation patterns allows for the confirmation of the proposed structure of N-Acetylethylcarbamate. Techniques like High-Resolution Mass Spectrometry (HRMS) can further provide accurate mass measurements, allowing for the determination of elemental composition libretexts.org.
Fluorescence Spectroscopy for Probing Microenvironments
Fluorescence spectroscopy is a sensitive technique that measures the emission of light from a sample after it has absorbed photons nih.govhoriba.comnih.gov. It is highly responsive to the molecule's local environment, including polarity, viscosity, and molecular interactions, making it valuable for probing microenvironments.
For N-Acetylethylcarbamate, if it possesses intrinsic fluorescent properties (e.g., due to conjugated systems or specific functional groups that can act as fluorophores), fluorescence spectroscopy could reveal information about its behavior in different solvents or within complex matrices nih.govhoriba.com. Changes in the fluorescence emission spectrum (e.g., shifts in peak wavelength or changes in intensity) or fluorescence lifetime can indicate alterations in the molecule's electronic state due to its surroundings nih.govhoriba.com. For instance, studies on proteins often use tryptophan fluorescence to monitor conformational changes or interactions with other molecules, demonstrating the technique's sensitivity to the local environment nih.gov. While N-Acetylethylcarbamate itself may not be a strong fluorophore, its presence in a system could potentially influence the fluorescence of other components, or it might be derivatized to become fluorescent for analytical purposes.
Multivariate Spectroscopic Methods for Complex Mixture Analysis
Multivariate spectroscopic methods combine spectroscopic data with advanced statistical analysis techniques to extract meaningful information from complex datasets, often encountered in mixtures or intricate samples frontiersin.orgmdpi.comresearchgate.net. Techniques like Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and Soft Independent Modelling of Class Analogy (SIMCA) are commonly employed mdpi.comresearchgate.net.
These methods are particularly useful when analyzing samples containing multiple components, where individual spectral contributions overlap significantly. By analyzing the entire spectral range, multivariate techniques can identify patterns and correlations that are not discernible through univariate analysis. For example, PCA can reduce the dimensionality of spectroscopic data, highlighting the main sources of variation and enabling the classification or differentiation of samples based on their spectral fingerprints mdpi.com. In the context of N-Acetylethylcarbamate, if it were part of a complex formulation or a reaction mixture, multivariate methods applied to its UV-Vis, FTIR, or Raman spectra could help in identifying its presence, quantifying its amount, or distinguishing it from other components, even when spectral overlap is substantial mdpi.com.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern chemical research for predicting molecular properties and reaction pathways. These methods offer a theoretical framework to understand the electronic structure, energetics, and kinetics of chemical transformations, providing insights that complement experimental observations researchgate.netkarazin.uapeerj.comjns.edu.afrsc.orgarxiv.org. DFT, known for its balance between accuracy and computational cost, is widely applied across various chemical disciplines, including the study of organic molecules like carbamates peerj.comjns.edu.af. Ab initio methods, while computationally more demanding, offer a rigorous approach to solving the electronic Schrödinger equation, providing high accuracy for smaller systems or specific properties peerj.comhu-berlin.de.
The application of these methods allows for the detailed examination of molecular systems, enabling predictions about their stability, reactivity, and spectral characteristics researchgate.netkarazin.ua. For instance, specific DFT functionals such as B3LYP, CAM-B3LYP, M06-2x, PBE1PBE, and wB97XD are commonly employed, with the choice of functional and basis set significantly influencing the accuracy of the results karazin.ua. Studies have demonstrated that DFT calculations can reliably predict thermodynamic and kinetic stability, as well as reaction energies and activation barriers researchgate.netnih.gov.
Prediction and Analysis of Electronic Structure
The electronic structure of a molecule, encompassing the distribution of electrons and the nature of chemical bonds, is a critical determinant of its chemical behavior. Quantum chemical methods are indispensable tools for predicting and analyzing these aspects. DFT and ab initio calculations provide detailed information about molecular orbitals, electron densities, and atomic charges, which are essential for understanding molecular properties and reactivity jns.edu.af.
These calculations enable the prediction of electronic excitations, which are fundamental to a molecule's spectroscopic properties karazin.ua. By analyzing the electron density, researchers can identify regions of high and low electron concentration, providing clues about potential sites for chemical reactions, such as nucleophilic or electrophilic attacks. The accuracy of these predictions relies heavily on the chosen computational methodology, including the level of theory and the basis set employed karazin.uapeerj.com.
Thermodynamics and Kinetics of N-Acetylcarbamate Transformations
The study of chemical transformations involving N-Acetylcarbamate, such as its reactions or decomposition pathways, often involves detailed analysis of their thermodynamics and kinetics. DFT calculations are particularly well-suited for this purpose, allowing for the determination of key parameters like reaction energies, activation energies, and rate constants researchgate.netrsc.orgnih.govscirp.org.
Thermodynamic Parameters: These calculations can predict the thermodynamic stability of reactants, intermediates, and products. Parameters such as reaction energy (E), enthalpy (H), Gibbs free energy (G), specific heat capacity (Cv), and entropy (S) can be computed. For example, in studies of microhydrated N-Acetyl-Phenylalaninylamide (NAPA), a related amide structure, DFT was used to determine thermodynamic parameters for hydration reactions scirp.org. These studies revealed that the exothermicity of certain bond cleavages, such as the N-glycosidic bond in deoxycytidine derivatives, can be predicted using DFT, correlating with experimental observations nih.gov.
Kinetic Parameters: DFT can also provide insights into the kinetics of reactions by calculating activation energies (Ea) and Gibbs free energy of activation (Δ‡G⁰). These values are crucial for estimating reaction rates (k) and understanding reaction mechanisms nih.govscirp.org. For instance, the Gibbs free energy of activation and the rate of reaction for hydration processes were calculated for NAPA, indicating very fast and spontaneous reactions with low activation barriers scirp.org.
| Reaction Step | Δ‡G⁰ (kcal/mol) | Rate (s⁻¹) |
| 1st | 4.43 | 3.490 × 10⁹ |
| 2nd | 4.28 | 4.514 × 10⁹ |
| 3rd | 3.83 | 9.688 × 10⁹ |
| 4th | 5.11 | 1.108 × 10⁹ |
Table 1: Kinetic parameters for hydration reactions of N-Acetyl-Phenylalaninylamide (NAPA) as calculated by DFT scirp.org.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the behavior of molecules over time. These methods allow researchers to explore conformational changes, intermolecular interactions, and dynamic properties of chemical systems nih.govethz.chschrodinger.commdpi.com. Classical MD simulations, such as those performed using software like LAMMPS, solve Newton's equations of motion for a system of interacting atoms or molecules over discrete time steps, guided by force fields that describe interatomic potentials ethz.chlammps.org.
These simulations are instrumental in understanding complex phenomena, including protein-ligand binding, material properties, and the stability of molecular structures nih.govmdpi.com. By simulating the system's evolution, researchers can derive statements about its structural, dynamical, and thermodynamical properties, offering a dynamic perspective that static quantum chemical calculations might not fully capture mdpi.com. For example, MD simulations are employed in drug discovery to study enzyme-ligand interactions and the dynamics of protein structures nih.govschrodinger.com.
Application of Marcus Theory to Reaction Kinetics and Ambident Reactivity
Marcus theory is a fundamental theoretical framework used to describe the rates of electron transfer (ET) reactions srneclab.czwikipedia.org. It provides a quantitative understanding of how the rates of these processes are influenced by factors such as the driving force of the reaction and the reorganization energy of the system. The theory is particularly valuable for reactions where bonds are not made or broken, serving as an alternative to traditional transition-state theory in such cases wikipedia.org.
A key concept in Marcus theory is the reorganization energy (λ) , which accounts for the energy required to rearrange the nuclear coordinates of the reactants and their surrounding environment (solvent or ligands) from their initial equilibrium geometry to the geometry of the transition state without electron transfer srneclab.czwikipedia.orglibretexts.org. This reorganization energy comprises both inner-sphere (changes in bond lengths and angles within the reacting species) and outer-sphere (changes in solvent polarization) components wikipedia.orglibretexts.org.
Marcus theory predicts a unique relationship between the reaction rate and the driving force (ΔG°): as the driving force increases, the rate initially increases (normal region), reaches a maximum when -ΔG° = λ, and then decreases as the driving force becomes even more negative (inverted region) srneclab.czwikipedia.orglibretexts.org. This theory is also crucial for understanding the ambident reactivity of nucleophiles – species capable of reacting at multiple sites. Marcus theory can rationalize and quantify selectivity in these reactions, particularly when the Hard and Soft Acids and Bases (HSAB) principle alone is insufficient nih.govdntb.gov.ua. For instance, it helps explain why a nucleophile might preferentially attack one atom over another based on subtle differences in activation energies and reorganization energies nih.govdntb.gov.ua.
Electrostatic Potential Mapping and Charge Distribution Analysis
Electrostatic Potential (ESP) mapping, also known as Molecular Electrostatic Potential (MEP) mapping, is a visualization technique that illustrates the charge distribution within a molecule wuxiapptec.comlibretexts.orguni-muenchen.deyoutube.comavogadro.cc. This method involves calculating the electrostatic potential at various points around a molecule and then mapping these values onto the molecule's electron density surface. This creates a three-dimensional representation that highlights regions of positive (electron-deficient, typically depicted in blue) and negative (electron-rich, typically depicted in red) electrostatic potential wuxiapptec.comlibretexts.orgyoutube.com.
The analysis of ESP maps provides critical insights into a molecule's reactivity. Electron-deficient regions (positive potential) are attractive to nucleophiles, while electron-rich regions (negative potential) are susceptible to electrophilic attack uni-muenchen.de. By mapping the electrostatic potential onto the molecular surface, researchers can identify the most reactive sites and predict the preferred orientation for interactions with other molecules or ions wuxiapptec.comlibretexts.orgavogadro.cc.
Furthermore, the maximum value of the electrostatic potential (ESP Max) found in the vicinity of acidic hydrogen atoms has been shown to correlate with the acidity (pKa) of those hydrogens wuxiapptec.com. A more positive ESP Max value typically indicates a more electron-deficient hydrogen atom, suggesting higher acidity and a greater propensity for deprotonation wuxiapptec.com. This analysis is invaluable for predicting selective chemical reactions, such as regioselective deprotonation or bond formation wuxiapptec.comavogadro.cc.
Compound List
Acetylcarbamate
N-Acetyl-Phenylalaninylamide (NAPA)
Deoxycytidine derivatives (e.g., dC, medC, hmdC, fmdC, cadC, FdC, BrdC)
Imidazole
Trifluoroacetic acid
Hydrogen (H₂)
Methane (CH₄)
Ammonia (NH₃)
Hydrogen Fluoride (HF)
Water (H₂O)
Acetyl-CoA
Research Applications of N Acetylcarbamate in Chemical Sciences
Strategic Building Blocks for Complex Organic Synthesis
N-acetylcarbamates serve as versatile and strategic building blocks in the assembly of complex molecular architectures. solubilityofthings.com Their inherent functionalities allow for a range of chemical transformations, making them valuable starting materials or key intermediates in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com The presence of the acetyl group modifies the electron density and reactivity of the carbamate (B1207046) moiety, enabling chemists to devise novel synthetic pathways. solubilityofthings.com
One notable application is the use of benzyl (B1604629) N-acetylcarbamate potassium salt (BENAC-K) as a nucleophilic acetamide (B32628) equivalent. researchgate.net This reagent reacts with a variety of alkyl halides and sulfonates to form N-alkylacetamides, which are common structural motifs in many natural products and pharmaceutical agents. researchgate.netnih.gov The reaction proceeds via an SN2 mechanism, providing a straightforward method for introducing the N-acetyl group. researchgate.netresearchgate.net
Furthermore, derivatives like tert-butyl N-acetylcarbamate are employed as intermediates in the synthesis of more elaborate compounds. cymitquimica.com The steric hindrance provided by the tert-butyl group can influence the compound's reactivity and stability, a feature that can be strategically exploited in multi-step syntheses. cymitquimica.com
Precursors for the Synthesis of Novel Heterocyclic Systems
The reactivity of the N-acetylcarbamate functionality makes it a suitable precursor for the construction of various heterocyclic systems, which are core structures in many biologically active compounds. While direct examples of N-acetylcarbamate cyclizing to form heterocycles are specific, their role as a masked or protected amine allows for their incorporation into synthetic routes targeting heterocycles. For instance, after a coupling reaction, the N-acetylcarbamate group can be deprotected to reveal a primary or secondary amine, which can then undergo intramolecular cyclization to form nitrogen-containing rings.
In some synthetic strategies, the carbamate portion can participate in cycloaddition reactions. For example, the synthesis of functionalized oxazolidinones, an important class of antibacterial agents, can involve intermediates derived from carbamates. acs.org While not a direct cyclization of N-acetylcarbamate itself, this highlights the utility of the carbamate scaffold in building heterocyclic frameworks.
Advanced Protecting Group Chemistry for Amines and Other Functionalities
The N-acetylcarbamate group can be viewed as a protected form of an amine. Specifically, benzyl N-acetylcarbamate derivatives serve as effective protecting groups for amines. nih.gov Reagents such as p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) have been developed for this purpose. nih.gov
These reagents react with alkyl halides to yield protected amines. nih.gov The key advantage lies in the selective deprotection strategies available. The p-methoxybenzyloxycarbonyl (Moz) or 2,4-dimethoxybenzyloxycarbonyl (Dmoz) groups can be removed under mild acidic conditions to yield N-alkylacetamides. nih.gov Conversely, treatment with a base like potassium carbonate in methanol (B129727) can cleave the acetyl group to furnish Moz- or Dmoz-protected amines. nih.gov This dual-functionality allows for flexible synthetic planning.
Table 1: Deprotection Strategies for N-Acetylcarbamate Derivatives
| Protected Amine | Reagent/Condition for Deprotection | Product |
|---|---|---|
| N-Alkyl-N-(p-methoxybenzyloxycarbonyl)acetamide | Mild Acidic Conditions | N-Alkylacetamide |
| N-Alkyl-N-(p-methoxybenzyloxycarbonyl)acetamide | K₂CO₃ in Methanol | p-Methoxybenzyl N-alkylcarbamate |
| N-Alkyl-N-(2,4-dimethoxybenzyloxycarbonyl)acetamide | Mild Acidic Conditions | N-Alkylacetamide |
Design and Synthesis of Prodrugs
The carbamate linkage is a well-established motif in prodrug design, often used to improve the pharmacokinetic properties of a parent drug. researchgate.net While specific examples focusing solely on N-acetylcarbamate as a prodrug linker are not extensively documented in the provided search results, the underlying principle of using carbamates to mask polar functional groups, such as amines or hydroxyls, is relevant. researchgate.net This modification can enhance membrane permeability and oral bioavailability. The N-acetyl group could further modulate the electronic and steric properties, potentially influencing the rate of enzymatic or chemical cleavage to release the active drug. The synthesis of furin inhibitors, for example, has involved N-acetylcarbamate structures, though their primary role as a prodrug moiety is not explicitly detailed. google.com
Development of Stereoselective Synthetic Methodologies
N-acetylcarbamates have found application in the development of stereoselective reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals. One significant area is in glycosylation chemistry. The introduction of an N-acetylcarbamate moiety at the C-2 position of a glycosyl donor can influence the stereochemical outcome of the glycosylation reaction. semanticscholar.org
In the synthesis of mycothiol, a key low-molecular-weight thiol in certain bacteria, an N-acetylcarbamate intermediate was utilized. semanticscholar.org Following a glycosylation reaction, the introduction of the N-acetylcarbamate group facilitated a subsequent anomerization reaction, demonstrating its role in controlling the stereochemistry at the anomeric center. semanticscholar.org
Furthermore, in the synthesis of oxazolidinone antibacterial agents like U-100592 and U-100766, a practical asymmetric synthesis was developed. acs.org This process involves the reaction of N-lithioarylcarbamates with a chiral epoxide, leading to excellent yields and high enantiomeric purity of the oxazolidinone core structure. acs.org This highlights the utility of carbamate anions in stereoselective bond-forming reactions.
Applications in the Synthesis of Oligosaccharides and Carbohydrate Derivatives
The synthesis of complex carbohydrates and oligosaccharides relies on precise and stereocontrolled glycosylation reactions. semanticscholar.org N-acetylcarbamate has been employed as a participating group in such syntheses. For instance, an N-acetylcarbamate group at the C-2 position of a glycosyl donor can direct the stereoselectivity of the glycosidic bond formation. semanticscholar.org
In a reported synthesis of mycothiol, a phthalimide (B116566) group was first removed from a glycosylation product and subsequently replaced with an N-acetylcarbamate moiety. semanticscholar.org This intermediate then underwent an anomerization reaction, showcasing the influence of the N-acetylcarbamate group on the stereochemical integrity of the carbohydrate structure. semanticscholar.org
Catalytic Applications as Reactants or Intermediates
While N-acetylcarbamate is primarily used as a stoichiometric reagent or building block, its derivatives can be involved in catalytic processes. For example, the synthesis of tert-butyl acetylcarbamate has been reported using natural phosphate (B84403) as a heterogeneous catalyst, highlighting a move towards more environmentally benign synthetic methods. researchgate.net
In the broader context of carbamate chemistry, certain carbamates can be intermediates in catalytic cycles. For instance, in reactions involving carbon dioxide as a C1 source, the in-situ formation of carbamates from amines is a key step. While not a direct catalytic application of a pre-formed N-acetylcarbamate, this illustrates the potential for carbamate species to act as crucial intermediates in catalytic transformations.
Precursors for Polymeric Materials (e.g., Polyurethanes)
While N-acetylcarbamate is not typically a direct monomer in the industrial synthesis of polyurethanes, its carbamate functional group is the fundamental linkage that defines this class of polymers. Research into carbamate chemistry, including that of N-acetylcarbamate derivatives, is crucial for developing alternative, isocyanate-free routes to polyurethanes and for understanding the degradation mechanisms of these materials.
Traditionally, polyurethanes are produced through the polyaddition reaction of diisocyanates with polyols. researchgate.net However, the high toxicity of isocyanate precursors has driven research into safer, non-isocyanate polyurethanes (NIPUs). conicet.gov.armofanpu.com Many of these innovative routes utilize carbamate derivatives as key intermediates or monomers.
One established isocyanate-free method is the polycondensation of bicarbamates with diols. For instance, dimethyl carbamate monomers, derived from plant-oil-based dicarboxylic acids via a catalytic Lossen rearrangement, can undergo polycondensation with diols to yield renewable polyurethanes. kit-technology.de This approach avoids the use of phosgene (B1210022) and isocyanates, representing a more sustainable pathway to polyurethane production. kit-technology.dersc.org Another strategy involves the polycondensation of ethyl ω-hydroxyalkylcarbamates, which act as AB-type monomers, to form polyurethanes. researchgate.net
Furthermore, the study of simple carbamates like ethyl N-acetylcarbamate provides valuable insights into the chemical behavior of the urethane (B1682113) linkage. Although not directly incorporated into the polymer chain, its structural similarity allows it to serve as a model compound for investigating the degradation pathways of polyurethanes. The thermal decomposition of carbamates to yield isocyanates is another area of research, representing a potential recycling route for polyurethane waste. mdpi.com This process, however, often requires high temperatures and can be complicated by side reactions. mdpi.com
The development of controlled ring-opening polymerization (ROP) of macrocyclic carbamate monomers is another promising frontier for synthesizing well-defined polyurethanes with advanced architectures. nih.gov These methods highlight the versatility of the carbamate group in modern polymer chemistry.
Table 1: Selected Non-Isocyanate Routes to Polyurethanes Involving Carbamate Precursors
| Precursor Type | Co-reactant | Polymerization Method | Catalyst/Conditions | Resulting Polymer |
| Dimethyl Dicarbamates | Diols | Polycondensation | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Renewable Thermoplastic Polyurethanes kit-technology.de |
| Ethyl ω-hydroxyalkylcarbamates | - (AB-type monomer) | Polycondensation | - | Linear Polyurethanes researchgate.net |
| Binary Cyclic Carbonates | Binary Amines | Stepwise Addition | High-polarity organic solvents (e.g., DMSO, DMF) | Non-Isocyanate Polyurethanes (NIPUs) mofanpu.com |
| ω-Amino-α-phenylcarbonate alkanes | - (AB-type monomer) | Polycondensation | Heat, absence of metal catalysts | Linear and Regioregular [n]-Polyurethanes conicet.gov.ar |
Role in the Formation of Fused Heterocyclic Compounds (e.g., Benzoquinazolines)
N-Acetylcarbamate and its derivatives serve as important precursors in the synthesis of fused heterocyclic compounds, a class of molecules with significant applications in medicinal chemistry due to their diverse biological activities. arkat-usa.orgscholaris.ca One notable application is in the construction of the benzoquinazoline scaffold.
Research has demonstrated a method for preparing alkyl-substituted benzo[f]quinazolin-3(4H)-ones and benzo[h]quinazolin-2(1H)-ones from acyl-N-Boc-aminonaphthalenes. arkat-usa.org In this process, the acyl-N-Boc-aminonaphthalene, which can be considered a more complex N-acyl carbamate derivative, is a key intermediate. The synthesis involves the initial generation of lithiated N-Boc naphthylamines, which are then reacted with various acetylating agents. arkat-usa.org During this acylation step, N-acetyl carbamate can be formed as a side product. arkat-usa.org
The core of the transformation into the benzoquinazoline system involves the thermal condensation of these (acylnaphthyl)carbamate precursors. The conversion of these acyl carbamates into the corresponding benzoquinazolinones proceeds through an initial acid-catalyzed deprotection of the amino group, followed by condensation of the resulting ketoamine with a reagent like potassium cyanate. arkat-usa.org
A more direct route to alkylbenzoquinazolines involves the reaction of N-Boc acyl derivatives with formamide (B127407) and ammonium (B1175870) acetate (B1210297) at elevated temperatures (170 °C). arkat-usa.org This one-pot type reaction efficiently yields the desired fused heterocyclic products. The carbamate moiety in the starting material is crucial for the cyclization cascade that ultimately forms the quinazoline (B50416) ring system.
Table 2: Synthesis of Benzoquinazolines from N-Boc-Acylnaphthalene Precursors
| N-Boc-Acylnaphthalene Precursor | Reagents | Temperature (°C) | Product | Yield (%) |
| N-Boc-1-acetyl-2-naphthylamine | HCONH₂ / AcONH₄ | 170 | 2-Methylbenzo[h]quinazoline | 60% arkat-usa.org |
| N-Boc-1-pivaloyl-2-naphthylamine | HCONH₂ / AcONH₄ | 170 | 2-tert-Butylbenzo[h]quinazoline | 50% arkat-usa.org |
| Bromo carbamate derivative | HCONH₂ / AcONH₄ | 170 | Bromo-2-methylbenzo[h]quinazoline | 55% arkat-usa.org |
This synthetic strategy highlights the utility of N-acyl carbamate structures as versatile building blocks in heterocyclic chemistry, enabling the construction of complex molecular architectures like benzoquinazolines. The carbamate group serves to protect the amine functionality while also participating in the key cyclization steps that form the heterocyclic ring.
Future Directions and Emerging Research Trajectories
Development of Green and Sustainable Synthetic Routes for N-Acetylcarbamates
The imperative for environmentally benign chemical manufacturing is increasingly shaping research into N-acetylcarbamate synthesis. Future endeavors are directed towards developing synthetic routes that adhere to the principles of green chemistry. This involves a focus on atom economy, minimizing waste generation, employing less hazardous reagents and solvents, and reducing energy consumption. Strategies such as the utilization of catalytic methods, the exploration of renewable feedstocks, and the design of inherently safer processes are anticipated to be central to these developments, aiming for more sustainable production of N-acetylcarbamates researchgate.netacs.org.
Exploration of Unconventional Catalytic Systems for Carbamate (B1207046) Synthesis
Advancements in the synthesis of N-acetylcarbamates are expected to emerge from the investigation of unconventional catalytic systems. Research is likely to explore organocatalysis, which offers metal-free and often highly selective transformations, and biocatalysis, harnessing enzymes for precise and mild reaction conditions. The development of novel heterogeneous catalysts, including those based on supported nanoparticles or functionalized materials, is also a promising area. These approaches aim to enhance reaction efficiency, improve selectivity, and enable milder operating conditions for the formation of the carbamate linkage, aligning with broader goals of sustainable chemistry.
Integration of N-Acetylcarbamate Chemistry with Flow Chemistry and Automation Technologies
The incorporation of N-acetylcarbamate chemistry into continuous flow systems and automated platforms represents a significant area of future research. Flow chemistry, utilizing microreactors or packed-bed reactors, offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and selectivity. Microwave-assisted synthesis is also being explored as a method to accelerate reaction rates and boost efficiency for certain N-acetylcarbamate syntheses vulcanchem.com. The integration of automation technologies promises to streamline synthetic processes, facilitate high-throughput experimentation for process optimization, and enable more robust and scalable production of N-acetylcarbamates.
Advanced In Silico Approaches for Mechanism Prediction and Compound Design
Computational chemistry and advanced in silico methodologies are becoming indispensable tools for understanding and designing chemical compounds, including N-acetylcarbamates. Future research will leverage techniques such as Density Functional Theory (DFT) to elucidate reaction mechanisms involved in N-acetylcarbamate formation and transformations. Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms are expected to play a crucial role in rational compound design, enabling the prediction of properties and the identification of novel N-acetylcarbamate derivatives with desired characteristics. Furthermore, the development of sophisticated "structural alerts" for in silico toxicology assessment, particularly concerning potential DNA reactivity, is an emerging area, with studies indicating that acetylcarbamate can interact with DNA researchgate.net.
Discovery of Novel Reactivity and Functionalization Pathways for N-Acetylcarbamate Scaffolds
The inherent chemical nature of the N-acetylcarbamate scaffold offers fertile ground for discovering novel reactivity and functionalization pathways. Future research is anticipated to explore new synthetic transformations where N-acetylcarbamates serve as versatile reagents or building blocks for complex molecules. For instance, specific potassium salts of N-acetylcarbamates, such as p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, have demonstrated utility as effective reagents for N-alkylacetamide synthesis researchgate.netacs.org. Beyond synthetic applications, there is potential for extensive biological screening of N-acetylcarbamate derivatives to evaluate therapeutic activities, such as antiparasitic or anticancer effects, potentially leveraging the electron-withdrawing properties of the acetyl group vulcanchem.com. Additionally, applications in materials science, including the development of flame-retardant polymers utilizing halogenated this compound derivatives, represent another promising avenue for future investigation vulcanchem.com.
Q & A
Q. Example Workflow :
- Step 1 : Optimize geometries of reactants, intermediates, and products using B3LYP/6-31G(d).
- Step 2 : Calculate Gibbs free energy profiles for all plausible pathways.
- Step 3 : Identify the dominant mechanism under specified conditions.
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioassays?
Methodological Answer:
Variability arises from inconsistent purity, residual solvents, or salt content. Mitigation strategies include:
Strict QC Protocols :
- HPLC-PDA : Monitor impurity profiles across batches.
- Karl Fischer Titration : Control water content (<0.5% w/w).
Standardized Synthetic Procedures : Document exact stoichiometry, mixing rates, and drying times.
Pre-Assay Solubility Testing : Use dynamic light scattering (DLS) to confirm consistent solubility in assay buffers .
Q. Example Workflow :
- Step 1 : Extract toxicity data (e.g., LD50, NOAEL) from ≥10 studies.
- Step 2 : Use RevMan or R’s
metaforpackage to compute weighted mean differences. - Step 3 : Apply random-effects models if .
Basic: What are the best practices for designing a structure-activity relationship (SAR) study on this compound derivatives?
Methodological Answer:
SAR studies require:
Scaffold Diversification : Synthesize derivatives with modifications at the carbamate nitrogen, acetyl group, or substituents on the parent amine.
Standardized Assays : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., 48h incubation) to minimize variability.
Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Critical Consideration : Include a positive control (e.g., known carbamate-based inhibitor) to validate assay sensitivity.
Advanced: How should researchers address discrepancies in this compound’s reported solubility across solvent systems?
Methodological Answer:
Discrepancies often stem from non-standardized measurement techniques. Resolve by:
Equilibrium Solubility Method : Saturate solvent with this compound, agitate for 24h, filter, and quantify supernatant via UV-Vis.
Temperature Control : Conduct measurements at 25°C ± 0.5°C.
Solvent Characterization : Report solvent purity, water content, and ionic strength .
Q. Example Data :
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| Water | 2.3 ± 0.1 | Shake-flask (pH 7.4) |
| Ethanol | 45.6 ± 2.3 | HPLC-UV quantification |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
